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Compound of Interest

Compound Name:
2-(2-Chloro-3-

methylphenyl)acetonitrile

CAS No.: 200214-73-9

Cat. No.: B1422766 Get Quote

CAS Registry Number: 200214-73-9 IUPAC Name: 2-(2-Chloro-3-methylphenyl)acetonitrile
Synonyms: 2-Chloro-3-methylphenylacetonitrile; (2-Chloro-3-methylphenyl)methyl cyanide

Molecular Formula: C₉H₈ClN Molecular Weight: 165.62 g/mol

Executive Summary
2-Chloro-3-methylbenzyl cyanide is a high-value building block characterized by a specific 2,3-

disubstitution pattern on the benzene ring. This "ortho-chloro, meta-methyl" motif introduces

significant steric hindrance and lipophilicity to downstream molecules, properties that are

critical for modulating metabolic stability and receptor binding affinity in drug discovery. It

serves as a pivotal intermediate for converting simple xylenes into complex phenylacetic acids,

phenethylamines, and heterocycles.

Chemical Identity & Physical Properties[1][2][3][4][5]
[6][7]
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Property Value / Description

Appearance
Colorless to pale yellow liquid (or low-melting

solid)

Boiling Point ~260–265 °C (Predicted at 760 mmHg)

Density 1.15 ± 0.06 g/cm³

Solubility
Insoluble in water; Soluble in DCM, EtOAc,

Acetonitrile, Toluene

Flash Point >110 °C (Estimated)

pKa (C-H) ~16 (Activated methylene proton)

Refractive Index ~1.54

Structural Insight: The ortho-chlorine atom exerts a steric shielding effect on the benzylic

carbon, potentially retarding nucleophilic attack compared to unsubstituted benzyl cyanides.

The meta-methyl group adds electron density via hyperconjugation but primarily serves as a

lipophilic anchor in medicinal chemistry optimization.

Synthetic Pathways & Production
The industrial and laboratory preparation of 2-Chloro-3-methylbenzyl cyanide typically

proceeds via the cyanidation of 2-chloro-3-methylbenzyl halides, which are themselves derived

from 2-chloro-m-xylene.

Core Synthesis Workflow
The synthesis requires careful control of radical halogenation to avoid over-halogenation or ring

halogenation.

2-Chloro-m-xylene
(Starting Material)

2-Chloro-3-methylbenzyl
chloride/bromide

(Intermediate)

NBS/NCS, AIBN
CCl4 or MeCN, Reflux
(Radical Halogenation)

2-Chloro-3-methylbenzyl
cyanide
(Target)

NaCN, PTC (TBAB)
Toluene/Water, 60°C

(Nucleophilic Substitution)

2-Chloro-3-methyl-
phenylacetic acid

Hydrolysis
(H2SO4/H2O)

2-(2-Chloro-3-methyl-
phenyl)ethylamine

Reduction
(LiAlH4 or H2/Cat)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Synthetic pathway from 2-chloro-m-xylene to the target cyanide and downstream

derivatives.[1]

Detailed Experimental Protocol
Step 1: Radical Bromination (Preparation of Precursor)

Reagents: 2-Chloro-m-xylene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

Solvent: Acetonitrile or CCl₄ (anhydrous).

Procedure: Reflux the mixture under nitrogen. The reaction is monitored by GC/TLC.

Critical Insight: Stop the reaction at ~90% conversion to prevent the formation of the gem-

dibromide or the bis-benzylic bromide (bromination of both methyl groups).

Step 2: Cyanidation (The Target Synthesis)

Reagents: 2-Chloro-3-methylbenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq),

Tetrabutylammonium bromide (TBAB, 0.05 eq).

Solvent: Toluene/Water biphasic system (1:1).

Procedure:

Dissolve the benzyl bromide in toluene.

Dissolve NaCN in water.

Add the aqueous phase to the organic phase, followed by the PTC (TBAB).

Heat to 60–70 °C with vigorous stirring (1000 rpm) for 4–6 hours.

Workup: Separate layers. Wash organic layer with dilute NaOH (to remove isocyanide

byproduct traces) and brine. Dry over MgSO₄ and concentrate.

Purification: Vacuum distillation is preferred over column chromatography for scale-up.
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Reactivity & Applications
The nitrile group in 2-Chloro-3-methylbenzyl cyanide is a versatile "chemical handle," allowing

access to three major classes of derivatives.

A. Hydrolysis to Phenylacetic Acids
Reaction: Acidic hydrolysis (H₂SO₄/AcOH) converts the nitrile to 2-chloro-3-

methylphenylacetic acid.

Application: This acid moiety is a bioisostere for dicamba-like herbicides and a scaffold for

NSAID synthesis (analogous to diclofenac/lumiracoxib structures).

B. Reduction to Phenethylamines
Reaction: Hydrogenation (Raney Ni/H₂ or LiAlH₄) yields 2-(2-chloro-3-

methylphenyl)ethanamine.

Application: A precursor for CNS-active agents. The 2-chloro substituent protects the amine

from metabolic deamination, while the 3-methyl group increases blood-brain barrier (BBB)

penetration.

C. Alpha-Alkylation (C-C Bond Formation)
Reaction: Deprotonation with a strong base (NaH, LDA) generates a resonance-stabilized

carbanion that attacks alkyl halides.

Insight: Due to the ortho-chloro group, the benzylic position is sterically crowded. Use of

small electrophiles (MeI, EtBr) works well, but bulky electrophiles may require higher

temperatures or stronger bases (e.g., LiHMDS).

Safety & Handling (MSDS Summary)
Hazard Classification:

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

Skin/Eye Irritation: Category 2.
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Specific Hazards:

Cyanide Generation: Contact with strong acids liberates highly toxic Hydrogen Cyanide

(HCN) gas.[2]

Skin Absorption: Benzyl cyanides penetrate skin rapidly; systemic toxicity can occur.

Handling Protocol:

Engineering Controls: Always handle in a certified chemical fume hood.

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

Spill Response: Do not use acidic absorbents. Treat spills with basic hypochlorite solution

(bleach) to oxidize cyanide residues before cleanup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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